An In-depth Technical Guide to the Physicochemical Properties of Hexahydro-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to the Physicochemical Properties of Hexahydro-2H-benzo[b]oxazin-3(4H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydro-2H-benzo[b]oxazin-3(4H)-one is a saturated bicyclic heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties. Due to the limited availability of experimental data for the fully saturated (hexahydro) derivative in publicly accessible literature, this guide establishes a comparative framework with its well-characterized unsaturated analog, 2H-benzo[b][1][2]oxazin-3(4H)-one. Such a comparative approach allows for informed predictions of the physicochemical behavior of the target molecule. Furthermore, this document details the standard experimental protocols for determining these properties, offering a practical guide for researchers undertaking the characterization of this and similar novel chemical entities.
Introduction and Molecular Architecture
Hexahydro-2H-benzo[b]oxazin-3(4H)-one (Molecular Formula: C₈H₁₃NO₂, Molecular Weight: 155.19 g/mol ) is a molecule of significant interest due to its structural complexity and potential for diverse biological activities.[3] The core of this molecule is a benzoxazine system, where an oxazine ring is fused to a benzene ring. The "hexahydro" prefix indicates that the benzene ring is fully saturated, resulting in a cyclohexane ring. This saturation introduces stereochemical complexity, with the potential for cis and trans isomers depending on the relative orientation of the substituents on the cyclohexane ring. The specific isomer, Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one, is identified by the CAS number 127958-64-9.[3][4]
The unsaturated analog, 2H-benzo[b][1][2]oxazin-3(4H)-one (CAS 5466-88-6), is a well-studied compound and serves as a valuable reference for understanding the physicochemical contributions of the aromatic system versus the saturated carbocyclic ring.[5]
Figure 1: Chemical structures of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one and its unsaturated analog.
Physicochemical Properties: A Comparative Analysis
The following table summarizes the known and predicted physicochemical properties of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one, with a comparative view against its unsaturated counterpart.
| Property | Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one | 2H-benzo[b][1][2]oxazin-3(4H)-one | Rationale for Predicted Differences |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₇NO₂ | Addition of six hydrogen atoms to the benzene ring. |
| Molecular Weight | 155.19 g/mol [3] | 149.15 g/mol [5] | Increased mass due to hydrogenation. |
| Melting Point (°C) | Data not available | 173-175[5] | The saturated ring's flexibility may lead to a lower melting point due to less efficient crystal packing compared to the planar aromatic ring. However, stereoisomerism will play a significant role. |
| Boiling Point (°C) | Data not available | Data not available | Expected to be higher for the hexahydro derivative due to its slightly higher molecular weight, assuming similar intermolecular forces. |
| Solubility | Data not available | Soluble in methanol (25 mg/mL)[5] | The hexahydro derivative is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents compared to the unsaturated analog due to the loss of the polarizable aromatic ring. |
| pKa | Data not available | Data not available | The acidity of the N-H proton is expected to be lower (higher pKa) in the hexahydro derivative as the electron-withdrawing effect of the aromatic ring is absent. |
| logP | Data not available | Predicted to be lower | The logP (octanol-water partition coefficient) is predicted to be higher for the hexahydro derivative, indicating greater lipophilicity due to the replacement of the aromatic ring with a non-polar cyclohexane ring. |
Stereoisomerism: A Critical Consideration
The hydrogenation of the aromatic ring in 2H-benzo[b][1][2]oxazin-3(4H)-one to yield the hexahydro derivative introduces two chiral centers at the bridgehead carbons (C4a and C8a). This gives rise to the possibility of cis and trans diastereomers. The spatial arrangement of the fused rings will significantly influence the molecule's three-dimensional shape, and consequently, its physicochemical properties such as melting point, solubility, and crystal packing. For instance, the trans-isomer is generally more rigid and symmetrical, which could lead to a higher melting point and lower solubility compared to the less symmetrical cis-isomer. The specific stereochemistry of a synthesized batch must be determined for accurate characterization. A known stereoisomer, (4aR-trans)-Hexahydro-2H-1,4-Benzoxazin-3(4H)-one, is identified by the CAS number 142034-77-3.[2]
Spectroscopic Characterization
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¹H NMR Spectroscopy: The spectrum of the hexahydro derivative would be significantly more complex in the aliphatic region (typically 1.0-4.0 ppm) compared to its unsaturated analog, due to the presence of multiple diastereotopic protons on the cyclohexane ring. The aromatic region (typically 6.5-8.0 ppm) would be absent. The protons on the oxazine ring would also exhibit shifts and coupling constants dependent on the ring's conformation.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for sp³-hybridized carbons of the cyclohexane ring in the upfield region (typically 20-50 ppm), which are absent in the aromatic analog. The carbonyl carbon signal would be expected in the range of 160-180 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the saturated cyclohexane ring (around 2850-2960 cm⁻¹). The characteristic C=O stretching of the lactam would be prominent (around 1650-1690 cm⁻¹), and the N-H stretching vibration would appear as a broad peak (around 3200-3400 cm⁻¹). Aromatic C-H and C=C stretching bands present in the unsaturated analog would be absent.
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Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of 155.19 g/mol . Fragmentation patterns would likely involve the loss of CO, and cleavage of the cyclohexane and oxazine rings.
Experimental Protocols for Physicochemical Characterization
For researchers working with Hexahydro-2H-benzo[b]oxazin-3(4H)-one, the following standard experimental protocols are recommended for determining its key physicochemical properties.
Determination of Melting Point (Capillary Method)
Figure 3: Workflow for Solubility Determination.
Determination of logP (HPLC Method)
Figure 4: Workflow for logP Determination via HPLC.
Conclusion
While comprehensive experimental data on the physicochemical properties of Hexahydro-2H-benzo[b]oxazin-3(4H)-one remains to be fully elucidated in the scientific literature, this guide provides a robust framework for its understanding and characterization. By leveraging a comparative analysis with its well-documented unsaturated analog, 2H-benzo[b]o[1][2]xazin-3(4H)-one, and by outlining standard experimental protocols, researchers are better equipped to explore the potential of this intriguing molecule. The critical role of stereoisomerism in defining the properties of the saturated system underscores the necessity for careful synthesis and structural analysis in any future investigations.
References
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Synthesis of 2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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AK Scientific, Inc. Safety Data Sheet for Hexahydro-2H-benzo[b]o[1][2]xazin-3(4H)-one. (A specific URL for the SDS is not available, but the product page can be found on the AK Scientific, Inc. website).
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Design, synthesis and biological evaluation of novel series of 2H-benzo[b]o[1][2]xazin-3(4H)-one and 2H-benzo[b]o[1][2]xazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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1,3,5-Tris-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-1,2,3,4,5,6-hexahydro-s-triazine. ResearchGate. [Link]
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Physical Properties Data of Compounds [1-20]. ResearchGate. [Link]
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IR spectrum of compound (2h). ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[1][2]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central. [Link]
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- 2. 2H-1,4-Benzoxazin-3(4H)-one, hexahydro-, (4aR-trans)- (9CI) | 142034-77-3 [chemicalbook.com]
- 3. Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one | 127958-64-9 [chemicalbook.com]
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